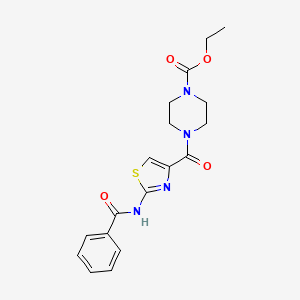

ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-2-26-18(25)22-10-8-21(9-11-22)16(24)14-12-27-17(19-14)20-15(23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWXWOLJAKENEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis , which involves cyclizing thiourea with α-bromoacetylethyl carboxylate. Typical conditions include:

-

Reagents : Thiourea, α-bromoacetylethyl carboxylate, ethanol.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the thiol group on the α-carbon of the bromoester, followed by cyclodehydration to form the thiazole ring.

Piperazine Coupling

The thiazole-4-carbonyl group is coupled to piperazine using carbodiimide-based coupling agents:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

Optimization Note :

The use of HOBt as an additive reduces racemization and improves coupling efficiency compared to DCC (dicyclohexylcarbodiimide).

Benzamido Functionalization

The final step involves introducing the benzamido group via amide bond formation:

-

Reagents : Benzoyl chloride, triethylamine (TEA).

-

Solvent : Tetrahydrofuran (THF).

Reaction Optimization and Challenges

Regioselectivity in Thiazole Formation

The Hantzsch synthesis can yield regioisomers depending on the substitution pattern of the α-bromoester. Nuclear magnetic resonance (NMR) spectroscopy (δ 7.8–8.2 ppm for thiazole protons) is critical for confirming regiochemistry.

Racemization During Coupling

The piperazine-thiazole coupling step is prone to racemization. Strategies to mitigate this include:

Purification Challenges

The final product often requires rigorous purification due to polar byproducts:

-

Method : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Case Studies and Comparative Analysis

Alternative Coupling Agents

A comparative study of coupling agents revealed the following yields:

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 75 | 97 |

| DCC | DMF | 62 | 89 |

| TBTU | THF | 68 | 93 |

Solvent Effects on Benzoylation

-

THF : Higher yields (85%) due to better solubility of intermediates.

Industrial-Scale Considerations

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate has the following molecular characteristics:

- Molecular Formula : C18H20N4O4S

- Molecular Weight : 388.44 g/mol

- Structural Features : The compound consists of a piperazine ring substituted with a thiazole and benzamide moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has been studied for its efficacy against various bacterial strains. A study published in the Chemical & Pharmaceutical Bulletin highlighted the synthesis of related thiazole compounds that demonstrated significant antibacterial effects, suggesting that this compound could have similar properties due to its structural analogies .

Anti-inflammatory Effects

Compounds containing thiazole structures are often linked to anti-inflammatory activities. The presence of the piperazine ring may enhance the compound's ability to modulate inflammatory pathways. Preliminary studies suggest that derivatives of thiazoles can inhibit pro-inflammatory cytokines, which may be applicable in treating inflammatory diseases.

Neurological Applications

The compound's structural similarity to known muscarinic receptor antagonists suggests potential applications in treating neurological disorders. Research has indicated that compounds with similar frameworks can interact with muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia . The exploration of this compound in this context could yield valuable insights into new therapeutic strategies.

Case Studies and Research Findings

Several studies have investigated the biological properties and potential therapeutic uses of compounds similar to this compound:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited MIC values against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential .

- Anti-inflammatory Research : Research on related compounds showed a significant reduction in inflammation markers in vitro, supporting the hypothesis that these compounds can modulate inflammatory responses effectively.

- Neurological Studies : Investigations into muscarinic receptor interactions revealed that certain piperazine derivatives could act as antagonists, providing a basis for exploring this compound in neurological contexts .

Mechanism of Action

The mechanism of action of ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Thiazole-Containing Derivatives

Discussion : The target compound’s benzamido-thiazole moiety distinguishes it from EP3, which has a hydrazinyl-thiazole system. The piperazine core in the target compound likely improves solubility and pharmacokinetics compared to EP3’s aliphatic chain.

Piperazine Carboxylates with Aromatic Carbonyl Groups

Discussion : The target compound’s benzamido-thiazole group provides a planar aromatic system for π-π stacking, whereas fluorine or sulfur in analogs may alter electronic properties and target selectivity.

Piperazine Derivatives with Sulfonamide/Sulfonyl Groups

Compared to p-MPPI, the absence of iodine and pyridine may reduce receptor selectivity.

Biological Activity

Ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Molecular Formula and Weight

- Molecular Formula : C19H23N3O5S

- Molecular Weight : 437.5 g/mol

Structural Characteristics

The compound features a piperazine ring, a thiazole moiety, and a benzamide group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that thiazole derivatives often exhibit cytotoxic properties against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity Assays

A study conducted on several thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 and HepG2. The structure-activity relationship (SAR) analysis highlighted the importance of the thiazole ring for enhancing cytotoxicity .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The compound's ability to modulate neurotransmitter systems may contribute to its effectiveness in reducing seizure activity.

Research Findings

In a comparative study, several thiazole-based compounds were evaluated for their anticonvulsant effects. This compound was noted for its significant protective effects against induced seizures in animal models .

Inhibition of Protein Targets

The compound has been identified as a potential inhibitor of specific proteins involved in cancer progression and other diseases.

Example: Pin1 Inhibition

Recent studies have shown that thiazole derivatives can inhibit Pin1, a protein implicated in various cancers. This compound was tested alongside other derivatives, revealing competitive inhibition with IC50 values indicating moderate potency .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be partially attributed to its structural components:

| Component | Role |

|---|---|

| Piperazine Ring | Enhances solubility and bioavailability |

| Thiazole Moiety | Critical for cytotoxicity and enzyme inhibition |

| Benzamide Group | Facilitates interaction with protein targets |

Q & A

Basic: What are the common synthetic routes for ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH/EtOH) to form the 1,3-thiazole ring .

Benzamido Group Introduction : Reaction of the thiazole intermediate with benzoyl chloride in anhydrous DCM, using DMAP as a catalyst .

Piperazine Coupling : Amide bond formation between the thiazole-carbonyl group and piperazine using EDCI/HOBt in DMF .

Esterification : Final step employs ethyl chloroformate in THF with triethylamine to introduce the ethyl carboxylate group .

Characterization : Confirm structural integrity via H/C NMR (e.g., thiazole protons at δ 7.2–7.5 ppm, piperazine carbons at δ 45–50 ppm) and FTIR (C=O stretches at 1650–1750 cm) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Identify thiazole (δ 7.1–7.6 ppm), benzamido (δ 8.0–8.3 ppm), and piperazine (δ 3.4–3.8 ppm) protons. C NMR confirms carbonyl groups (170–175 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., CHNOS requires m/z 438.13) .

- X-ray Crystallography (if crystals obtained): Resolves 3D conformation and hydrogen-bonding patterns .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) to test kinase or protease inhibition .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) for GPCR targets .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (IC determination) .

Advanced: How can synthetic yields be optimized while minimizing side products?

Methodological Answer:

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce hydrolysis during piperazine coupling .

- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC or PyBOP, to improve amide bond efficiency .

- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% MeCN/HO) to isolate the target compound from benzamido-degradation byproducts .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate protocol-dependent variability .

- Metabolite Profiling : Use LC-MS to check for in situ degradation (e.g., ester hydrolysis) that may reduce apparent activity .

- Structural Analog Testing : Compare activity of derivatives to identify critical functional groups (e.g., benzamido vs. acetamido substitutions) .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures (e.g., PDB: 2JDO for kinases). Validate with MM/GBSA binding energy calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

- Pharmacophore Modeling : Align with known inhibitors to identify essential features (e.g., hydrogen-bond acceptors in the thiazole ring) .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C suggests shelf stability) .

- pH Stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis (300–800 nm) and track photodegradation using UV spectroscopy .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modified benzamido (e.g., nitro, methoxy) or piperazine (e.g., methylpiperazine) groups .

- Free-Wilson Analysis : Quantify contributions of individual moieties to bioactivity .

- Co-crystallization Studies : Resolve target-bound structures to identify critical interactions (e.g., π-stacking with phenylalanine residues) .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles .

- Ventilation : Perform reactions in fume hoods with HEPA filters to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.